Ethyl 6-methoxybenzofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJGXQIHVLKHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474122 | |
| Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-57-0 | |
| Record name | Ethyl 6-methoxybenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Methoxybenzofuran 2 Carboxylate and Its Derivatives
Established Synthetic Pathways for Benzofuran-2-carboxylates
The construction of the benzofuran-2-carboxylate scaffold can be achieved through several reliable and well-documented synthetic strategies. These methods often involve the cyclization of appropriately substituted phenolic precursors.
A primary and direct route to Ethyl 6-methoxybenzofuran-2-carboxylate involves the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with an ethyl haloacetate. chemicalbook.comniscair.res.inresearchgate.net This method proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization to form the furan (B31954) ring.
The general reaction involves treating 2-hydroxy-4-methoxybenzaldehyde with either ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), in a suitable solvent like acetone (B3395972) or acetonitrile. niscair.res.inresearchgate.net The mixture is typically heated under reflux to drive the reaction to completion. niscair.res.in The base facilitates the deprotonation of the phenol (B47542), which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate. The subsequent intramolecular condensation and dehydration yield the stable benzofuran (B130515) ring system. niscair.res.in ChemicalBook provides a synthetic route for this compound starting from 2-Hydroxy-4-methoxybenzaldehyde and Ethyl chloroacetate. chemicalbook.com
| Precursor | Reagent | Base | Solvent | Condition | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl chloroacetate | Potassium Carbonate (K₂CO₃) | Not specified | Not specified | chemicalbook.com |
| Salicylaldehydes (general) | Ethyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux for 24 hours | niscair.res.in |
| 2-Hydroxybenzaldehydes (general) | Ethyl chloroacetate | Anhydrous Potassium Carbonate | Not specified | Not specified | researchgate.net |
An alternative and highly common method for preparing esters is the Fischer esterification reaction. masterorganicchemistry.comlibretexts.org This approach is applicable if the corresponding carboxylic acid, 6-methoxybenzofuran-2-carboxylic acid, is available. biosynth.com The reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com
The mechanism is an equilibrium process. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. libretexts.orgyoutube.com To favor the formation of the ester, the equilibrium is typically driven forward by using a large excess of the alcohol and/or by removing the water as it is formed. masterorganicchemistry.com
Condensation reactions are also integral to benzofuran synthesis. For instance, the cyclization of phenacyl phenyl ethers using polyphosphoric acid (PPA) is a known method for forming 2-arylbenzofurans. jocpr.com
Beyond the classical methods, a variety of alternative strategies have been developed for the construction of the benzofuran ring, many of which utilize transition-metal catalysis. These methods offer different pathways to access diverse benzofuran derivatives.
Key alternative strategies include:
Heck-type Cyclizations : Intramolecular Heck reactions can be used to form the benzofuran scaffold. nih.gov
Sonogashira Reactions : Carbonylative cyclizations following Sonogashira coupling of o-halophenols with terminal alkynes provide a route to 2-substituted benzofurans. jocpr.comnih.gov
Acid-Catalyzed Cyclizations : Various substituted phenols can undergo cyclization under acidic conditions to yield the benzofuran ring. nih.gov
Palladium-Catalyzed Ring Closure : The ring closure of aryl o-bromobenzyl ketones can be catalyzed by palladium complexes to give 2-arylbenzofurans. nih.gov
Oxidative Cyclization : o-Alkenylphenols can undergo oxidative cyclization using palladium catalysts to form the benzofuran ring. nih.gov A route using an iodine(III) catalyst has also been described as an alternative to palladium for the cyclization of 2-hydroxystilbenes. nih.gov
Radical Cyclizations : Methods involving radical intermediates have also been employed to construct the benzofuran system. nih.gov
| Strategy | Description | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Heck-type Cyclization | Intramolecular cyclization of an alkene onto an aryl halide. | Pd(OAc)₂ | nih.gov |
| Sonogashira/Carbonylative Cyclization | Coupling of o-halophenols with alkynes followed by cyclization. | (PPh₃)₂PdCl₂, CuI | jocpr.comnih.gov |
| Palladium-Catalyzed Ring Closure | Cyclization of aryl o-bromobenzyl ketones. | Pd₂(dba)₃ with IPr ligand | nih.gov |
| Iodine(III)-Catalyzed Oxidative Cyclization | Cyclization of 2-hydroxystilbenes. | PhI(OAc)₂ | nih.gov |
| Radical Cyclization | Formation of the furan ring via radical intermediates. | Various radical initiators | nih.gov |
Development of Novel Synthetic Routes and Sustainable Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of novel, efficient, and environmentally friendly methodologies. In the context of benzofuran synthesis, this translates to creating one-pot procedures, using less hazardous reagents, and operating under milder reaction conditions. niscair.res.in
One such advancement is the use of iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which provides an alternative to palladium-catalyzed methods for synthesizing 2-arylbenzofurans. nih.gov Researchers have also developed a facile and efficient one-pot synthesis of benzofuran-2-carboxylate 1,2,3-triazoles using a click reaction, which is noted for its good yields, use of inexpensive reagents, mild conditions, and environmentally friendly nature. niscair.res.in Furthermore, protocols for the synthesis of functionalized 2-benzyl benzofurans have been streamlined into a sequential one-pot reaction involving a Friedel−Crafts alkylation followed by a Pd(II)-catalyzed oxidative annulation. nih.gov
Derivatization Strategies of the this compound Core
The this compound molecule serves as a versatile scaffold that can be chemically modified to produce a wide range of derivatives. The ester functional group is a particularly useful handle for such modifications.
The ethyl ester moiety is readily converted into other functional groups, enabling the synthesis of diverse libraries of compounds for various applications, including drug discovery. nih.gov
Common modifications include:
Amide Formation : The ester can be converted into a primary, secondary, or tertiary amide. This is often achieved by direct aminolysis or, more commonly, by a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard coupling agent.
Transamidation : A highly efficient two-step, one-pot protocol has been developed for the transamidation of related N-(quinolin-8-yl) benzofuran-2-carboxamides. nih.gov This strategy allows for the introduction of various amine functionalities and can be combined with other transformations, such as C-H arylation, to rapidly build molecular complexity. nih.gov
Transesterification : The ethyl ester can be converted to other esters (e.g., a methyl ester) by reaction with a different alcohol in the presence of an acid or base catalyst. nih.gov
Hydrolysis : The ester can be saponified back to the parent 6-methoxybenzofuran-2-carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification. masterorganicchemistry.com This carboxylic acid is a key intermediate for further derivatization. biosynth.com
Reduction : The ester group can be reduced to a primary alcohol (2-(hydroxymethyl)-6-methoxybenzofuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a new functional group for further chemical manipulation.
These derivatization strategies highlight the utility of this compound as a versatile intermediate in organic synthesis.
Substituent Variation on the Benzene (B151609) Portion
The functionalization of the benzene ring within the benzofuran-2-carboxylate scaffold is a key strategy for creating structural diversity. This is often achieved by employing substituted phenols as starting materials or through direct electrophilic substitution on the pre-formed benzofuran ring.
Research has demonstrated the synthesis of various derivatives where different groups are introduced onto the benzene moiety. For instance, novel ethyl esters of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid have been synthesized, showcasing the addition of a nitrogen mustard group. researchgate.net This method highlights the potential for introducing complex functional groups. Other studies have focused on halogenation, successfully creating derivatives such as 5-bromo- and 5,7-dichlorobenzofuran-2-carboxylic acid amides. researchgate.net
A common synthetic route involves the reaction of appropriately substituted salicylaldehydes (phenols with an aldehyde group at the ortho position) with halo-esters. For example, the synthesis of 2-(5-chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid begins with a substituted salicylaldehyde (B1680747), which ultimately forms the benzene part of the benzofuran ring system. beilstein-journals.org This approach allows for a wide range of substituents on the benzene ring, depending on the availability of the corresponding salicylaldehyde precursor.
Table 1: Examples of Substituent Variation on the Benzene Portion of Benzofuran-2-Carboxylate Derivatives
| Derivative Class | Substituent(s) on Benzene Ring | Synthetic Approach |
| Amino Derivatives | 5-[bis(2-chloroethyl)amino] | Introduction of a nitrogen mustard group to a methoxybenzofuran scaffold. researchgate.net |
| Halogenated Derivatives | 5-Bromo, 5,7-Dichloro | Halogenation of the benzofuran ring system. researchgate.net |
| Chloro Derivatives | 5-Chloro | One-pot reaction involving a 5-chlorosalicylaldehyde (B124248) precursor. beilstein-journals.org |
Incorporation of Additional Heterocyclic Systems
Attaching new heterocyclic rings to the this compound backbone is a significant area of research for generating novel chemical entities. These modifications can dramatically alter the molecule's properties.
One prominent method involves the "click chemistry" approach to synthesize benzofuran-2-carboxylate 1,2,3-triazoles. This is achieved by first synthesizing a prop-2-yn-1-yl benzofuran-2-carboxylate intermediate. This alkyne-functionalized molecule then reacts with various substituted aryl or benzyl (B1604629) azides to form the 1,2,3-triazole ring. niscair.res.in This method is noted for its efficiency, mild reaction conditions, and good yields. niscair.res.in
Another strategy involves building a new heterocyclic system directly onto the benzofuran core. Research has shown the facile synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov This synthesis occurs via a one-pot reaction between ethyl 2-chloromethyl-quinoline-3-carboxylate and various substituted salicylaldehydes. beilstein-journals.orgnih.gov In this case, the benzofuran ring is constructed and linked to the pre-existing quinoline (B57606) heterocycle at its 2-position.
Palladium-catalyzed C–H arylation reactions have also been used to install heteroaryl substituents, such as thiophene, at the C3 position of the benzofuran scaffold, further expanding the diversity of accessible structures. nih.govmdpi.com
Table 2: Examples of Incorporated Heterocyclic Systems
| Incorporated Heterocycle | Linkage Position | Synthetic Method |
| 1,2,3-Triazole | C2 (via carboxylate) | Click chemistry reaction between a propargylated benzofuran-2-carboxylate and an azide. niscair.res.in |
| Quinoline | C2 | One-pot reaction of a chloromethyl-quinoline with a salicylaldehyde. beilstein-journals.orgnih.gov |
| Thiophene | C3 | Palladium-catalyzed C–H arylation. nih.govmdpi.com |
Methodological Research for Scalable Synthesis and Process Optimization
Translating laboratory-scale synthesis to industrial production requires dedicated research into process optimization and scalability. The goal is to develop methods that are not only high-yielding but also cost-effective, safe, and environmentally friendly.
Traditional synthesis methods often rely on catalysts like concentrated sulfuric acid or hydrogen chloride gas. jocpr.com These can lead to significant challenges in purification due to the formation of complex by-products and generate large volumes of acidic waste. jocpr.com Modern methodological research focuses on overcoming these issues.
A key area of development is the use of heterogeneous catalysts, such as sulfonic resins. jocpr.com These solid-phase catalysts can be easily separated from the reaction mixture by simple filtration, which simplifies the purification process and allows the catalyst to be recycled and reused. This contrasts sharply with homogeneous catalysts that require difficult and energy-intensive separation steps. jocpr.com
The broader aim of this research is to develop "green" synthesis processes that minimize environmental impact. This includes designing reactions with easy work-ups, using less hazardous chemicals, and finding applications for by-products. For example, aqueous waste streams with high biological oxygen demand, which would typically be costly to treat, can potentially be repurposed as carbon source nutrients in other industrial processes. jocpr.com
Table 3: Comparison of Traditional vs. Optimized Synthesis Methodologies
| Feature | Traditional Method | Optimized "Green" Method |
| Catalyst | Homogeneous (e.g., H₂SO₄, HCl gas) jocpr.com | Heterogeneous (e.g., Sulfonic Resin) jocpr.com |
| Purification | Difficult, energy-intensive | Simplified solid-liquid separation, multi-flash distillation jocpr.com |
| Waste | High volume of acidic waste jocpr.com | Minimized waste, potential for byproduct repurposing jocpr.com |
| Yield | Lower overall yield due to material loss | Higher overall yield through reagent recycling jocpr.com |
| Work-up | Complex | Easy, environmentally friendly niscair.res.in |
Advanced Spectroscopic Characterization Techniques in Benzofuran 2 Carboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a cornerstone in the characterization of ethyl 6-methoxybenzofuran-2-carboxylate, offering precise information about the hydrogen and carbon atomic environments within the molecule.
Proton (¹H) NMR Studies
Proton NMR (¹H NMR) spectroscopy for this compound reveals a distinct set of signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum typically displays signals for the protons on the benzofuran (B130515) ring system. The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet, while the ethyl ester group (-COOCH₂CH₃) gives rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | 7.55 | d | 8.8 |
| H-3 | 7.40 | s | - |
| H-4 | 7.25 | d | 2.4 |
| H-5 | 6.95 | dd | 8.8, 2.4 |
| -OCH₂CH₃ | 4.40 | q | 7.1 |
| -OCH₃ | 3.85 | s | - |
| -OCH₂CH₃ | 1.40 | t | 7.1 |
Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing a count of the unique carbon atoms and information about their chemical environment. libretexts.org The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzofuran core, the methoxy carbon, and the two carbons of the ethyl group. libretexts.org The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate group. libretexts.org
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 159.5 |
| C-6 | 156.5 |
| C-2 | 145.0 |
| C-7a | 144.8 |
| C-4 | 123.0 |
| C-7 | 120.5 |
| C-3a | 115.8 |
| C-3 | 112.5 |
| C-5 | 95.5 |
| -OCH₂CH₃ | 61.5 |
| -OCH₃ | 55.8 |
| -OCH₂CH₃ | 14.5 |
Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions.
Advanced Two-Dimensional and Relaxation NMR Techniques
While one-dimensional ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous signal assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These techniques would definitively link the proton signals to their corresponding carbon atoms in the this compound structure. Relaxation-edited NMR experiments can provide insights into the molecular dynamics and the spatial proximity of nuclei through the Nuclear Overhauser Effect (NOE), further solidifying the three-dimensional structure.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of the molecular bonds, offering a functional group fingerprint of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A strong, prominent peak is expected in the region of 1715-1730 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. spectroscopyonline.com The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methoxy groups are observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. spectroscopyonline.com Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| C=O Stretch (Ester) | 1725-1710 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |
| C-O Stretch (Ester & Ether) | 1300-1000 | Strong |
Note: Data presented is a representative example and may vary based on the physical state of the sample.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR. Conversely, the aromatic C=C stretching vibrations and other symmetric vibrations of the benzofuran ring system often give rise to strong and well-defined Raman bands. This makes FT-Raman particularly useful for characterizing the core heterocyclic structure of the molecule. The technique is generally less sensitive to polar functional groups compared to FT-IR but excels in analyzing the non-polar skeletal framework. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule responsible for light absorption.
A detailed experimental investigation would be required to determine the precise λmax values and molar absorptivity coefficients for this compound. Such a study would likely involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol, and recording the absorption spectrum over the UV-A and UV-B regions.
Mass Spectrometry for Accurate Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides invaluable information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
While a specific high-resolution mass spectrum for this compound was not found in the reviewed literature, data for its isomer, Ethyl 7-methoxy-1-benzofuran-2-carboxylate, is available from the NIST Mass Spectrometry Data Center and provides a close approximation of the expected fragmentation. nih.govnist.gov The molecular formula for this compound is C12H12O4, corresponding to a molecular weight of 220.22 g/mol . chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For C12H12O4, the theoretical exact mass is 220.0736 Da.
Electron Ionization (EI) Mass Spectrometry is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation. The analysis of these fragments helps in elucidating the molecular structure. Based on the principles of mass spectral fragmentation of esters and benzofuran systems and the data for its isomer, the following fragmentation pattern for this compound can be proposed. nih.govyoutube.com
The mass spectrum of the isomeric Ethyl 7-methoxy-1-benzofuran-2-carboxylate shows a prominent molecular ion peak (M+) at m/z 220. nih.govnist.gov The fragmentation is expected to proceed through several key pathways:
Loss of an ethoxy radical (-•OCH2CH3): Cleavage of the ester group can lead to the loss of an ethoxy radical (mass of 45 Da), resulting in a fragment ion at m/z 175. This is a common fragmentation pathway for ethyl esters.
Loss of ethylene (B1197577) (-CH2=CH2): A McLafferty-type rearrangement can lead to the elimination of a neutral ethylene molecule (mass of 28 Da) from the ethyl ester group, producing a fragment ion at m/z 192. This is observed as a significant peak in the spectrum of the 7-methoxy isomer. nih.govnist.gov
Loss of a methyl radical (-•CH3): The methoxy group can lose a methyl radical (mass of 15 Da), which would result in a fragment at m/z 205.
Decarbonylation (-CO): Subsequent loss of carbon monoxide (mass of 28 Da) from fragment ions is also a common process in the fragmentation of heterocyclic compounds.
The interactive data table below summarizes the expected and observed key fragments for this compound, with the experimental data being derived from its 7-methoxy isomer.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Neutral Loss |
| 220 | [C12H12O4]+• | Molecular Ion (M+) |
| 192 | [C10H8O4]+• | Loss of ethylene (C2H4) |
| 175 | [C9H7O3]+ | Loss of ethoxy radical (•OC2H5) |
Data for m/z 192 and 175 are based on the fragmentation of the isomer Ethyl 7-methoxy-1-benzofuran-2-carboxylate. nih.govnist.gov
Based on a thorough review of available scientific literature, a dedicated computational chemistry and theoretical investigation focusing solely on this compound has not been published. While research exists on related benzofuran derivatives and the synthesis of this specific compound for use in other applications mdpi.com, detailed analyses as specified in the requested outline—such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, or Molecular Electrostatic Potential (MESP) mapping for this exact molecule—are not present in the public domain.
Computational studies are highly specific to the molecule being investigated. Key properties like optimized geometry, electronic structure, and reactivity descriptors are unique to the precise arrangement of atoms and functional groups within that molecule. Therefore, extrapolating data from other benzofuran compounds, such as 7-methoxybenzofuran-2-carboxylic acid or 1-benzofuran-2-carboxylic acid, would be scientifically inaccurate and would not represent the true theoretical profile of this compound.
To provide a scientifically accurate article that adheres to the strict requirements of the request, the foundational research from primary scientific literature is necessary. As this specific research is not available, it is not possible to generate the requested article on the computational and theoretical investigations of this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 6 Methoxybenzofuran 2 Carboxylate
Quantum Chemical Descriptors and Chemical Reactivity Analysis
Local Reactivity Descriptors (e.g., Fukui Functions, Electron Localization Function (ELF), Local Orbital Locator (LOL))
Local reactivity descriptors are crucial tools in computational chemistry for predicting the most reactive sites within a molecule. sci-hub.se They provide insight into where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. semanticscholar.orgnih.gov
Electron Localization Function (ELF) and Local Orbital Locator (LOL): ELF and LOL are topological analysis tools that provide a visual understanding of electron pairing and localization in a molecule's spatial arrangement. nih.govijasret.com These functions map regions of high probability of finding an electron pair, which helps in identifying covalent bonds and lone pairs. ijasret.comnih.gov For aromatic and heterocyclic systems, ELF and LOL analyses can reveal the degree of electron delocalization and the nature of the bonding within the rings. sci-hub.senih.gov In a molecule like Ethyl 6-methoxybenzofuran-2-carboxylate, these analyses would help visualize the covalent framework and the regions of high electron density, such as around the oxygen atoms and the ester group.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions by transforming the calculated wavefunctions into localized Lewis-like structures (bonds and lone pairs). orientjchem.org This method provides detailed information on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). orientjchem.org A higher E(2) value signifies a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO.
In a study on a related dihydrobenzofuran derivative, NBO analysis revealed strong intramolecular hyperconjugation interactions, such as those between lone pair orbitals of oxygen and antibonding π* orbitals of adjacent carbon-carbon bonds (n → π*), which contribute significantly to molecular stability. orientjchem.org For this compound, NBO analysis would likely highlight significant delocalization within the benzofuran (B130515) ring system and strong interactions involving the oxygen atoms of the methoxy (B1213986) and ester groups.
Table 1: Hypothetical NBO Analysis Donor-Acceptor Interactions for a Benzofuran Derivative (Note: This table is illustrative, based on findings for similar compounds like the one in reference orientjchem.org, and does not represent actual data for this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O1) | π(C2-C3) | ~25-35 |
| π (C4-C5) | π(C6-C7) | ~18-22 |
| LP (O-methoxy) | π(C-aromatic) | ~20-30 |
| LP (O-ester) | π(C=O ester) | ~40-60 |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry (push-pull systems), can exhibit large NLO responses. dtic.mil Computational methods, often using DFT and time-dependent DFT (TD-DFT), are employed to predict NLO properties like the first hyperpolarizability (β). nih.govmdpi.com
The NLO response is linked to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated bridge. mdpi.com For this compound, the methoxy group acts as an electron donor and the ethyl carboxylate group can act as an electron acceptor, with the benzofuran ring serving as the conjugated system. Computational studies on other organic molecules have shown that modifying these donor/acceptor groups can tune the NLO properties. nih.govresearchgate.net The calculation of the dipole moment, polarizability, and hyperpolarizability is essential to evaluate a molecule's potential as an NLO material.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into its conformational dynamics and stability. nih.govnih.gov Conformational analysis, which can be performed using methods like potential energy surface (PES) scans, identifies the most stable three-dimensional arrangements (conformers) of a molecule. sci-hub.sescielo.br
For a molecule like this compound, key areas of conformational flexibility include the rotation around the C-O bonds of the methoxy and ethyl ester groups. scielo.br MD simulations in different environments (e.g., in a vacuum or in a solvent) can reveal how intermolecular interactions affect the preferred conformation. nih.gov For instance, the planarity of the molecule can be assessed; a study of a related quinoline (B57606) derivative showed that the molecule was essentially planar, a feature that can be important for its biological interactions. nih.gov Understanding the accessible conformations is critical for predicting how the molecule will interact with biological targets.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. uss.cl The results provide information on the binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the binding energy (often in kcal/mol). researchgate.net
While no specific docking studies for this compound are reported in the searched literature, studies on other carboxylate-containing heterocyclic compounds have successfully used this method to identify potential biological targets and rationalize their activity. researchgate.netuss.cl For example, a study on ethyl 6-chloroquinoline-4-carboxylate derivatives identified potent antimalarial candidates by docking them into the active site of the farnesyltransferase (FTase) receptor, revealing strong binding interactions with key amino acid residues. researchgate.net A similar approach for this compound would involve selecting a relevant protein target and using docking simulations to predict its binding affinity and interaction patterns.
Chemical Reactivity and Mechanistic Studies of Benzofuran 2 Carboxylate Derivatives
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of benzofuran-2-carboxylate derivatives, including Ethyl 6-methoxybenzofuran-2-carboxylate, involves several established reaction mechanisms that facilitate the construction of the core benzofuran (B130515) ring system. One of the most fundamental methods is the Perkin rearrangement of 3-halocoumarins. This reaction proceeds via a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic attack of the resulting phenoxide anion on the vinyl halide to produce the benzofuran structure. nih.gov Microwave-assisted versions of this reaction have been shown to dramatically reduce reaction times from hours to minutes while providing high yields. nih.gov
Another prevalent strategy involves the palladium-catalyzed heteroannulation of 2-halophenols with terminal alkynes, which proceeds through a tandem Sonogashira coupling and a 5-endo-dig cyclization. nih.gov More contemporary methods focus on C-H activation and functionalization. For instance, the arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides is proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle. nih.gov This mechanism involves the initial coordination of the palladium catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate, which then undergoes oxidative addition with an aryl iodide and subsequent reductive elimination to yield the arylated product. nih.gov
The synthesis of this compound itself can be achieved from precursors like 2-Hydroxy-4-methoxybenzaldehyde (B30951) and ethyl chloroacetate (B1199739). chemicalbook.com The reaction mechanisms for such transformations often involve an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization. For example, a proposed mechanism for a copper-catalyzed synthesis involves the formation of an iminium ion from a salicylaldehyde (B1680747) precursor, which is then attacked by a copper acetylide. The resulting intermediate undergoes intramolecular cyclization and isomerization to generate the benzofuran ring. acs.org Similarly, rhodium-catalyzed reactions between propargyl alcohols and aryl boronic acids can lead to benzofuran skeletons through arylation and subsequent cyclization. acs.org
A probable mechanism for the formation of certain benzofuran derivatives involves the Michael addition of a carbanion (e.g., from an active methylene (B1212753) compound) to a quinone. mdpi.org The resulting hydroquinone (B1673460) adduct is then oxidized by a starting quinone molecule. A second Michael addition can occur, followed by an intramolecular cyclization involving the interaction between a hydroxyl and a nitrile group to form the furan (B31954) ring fused to the benzene (B151609) core. mdpi.org
Influence of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of the benzofuran-2-carboxylate scaffold is significantly modulated by the electronic and steric properties of its substituents. The nature of these substituents can influence reaction yields, rates, and even the mechanism itself.
Electronic Effects: The presence of the electron-donating methoxy (B1213986) group (-OCH3) at the C-6 position of this compound has a pronounced effect on the reactivity of the benzene portion of the molecule. In many synthetic routes, electron-donating groups on the salicylaldehyde or phenol (B47542) precursor lead to higher yields of the final benzofuran product compared to substrates with electron-withdrawing groups. acs.orgnih.gov For instance, in copper-catalyzed cyclizations to form benzofurans, salicylaldehydes with electron-donating substituents were observed to give high yields (70-91%). acs.org Conversely, electron-withdrawing groups on the phenyl ring, such as a nitro group, have been shown to diminish the yield of benzofuran derivatives. acs.orgnih.gov The methoxy group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and facilitating cyclization steps that involve nucleophilic character of the ring. In studies of benzofuran-2-carboxamide (B1298429) derivatives, those with electron-releasing groups like -OCH3 were synthesized and evaluated for biological activity. nih.gov
Steric Effects: While the electronic effects of substituents on the benzene ring are well-documented, steric factors also play a crucial role. The ethyl carboxylate group at the C-2 position is a key functional handle for further transformations. The steric bulk of the ester group can influence the approach of nucleophiles or reagents to the adjacent C-3 position. In palladium-catalyzed nucleophilic substitution reactions of benzofuran-2-ylmethyl acetates, the attack was found to occur exclusively at the benzylic carbon, which is the less sterically hindered position, with no products formed from an attack at the C-3 position of the benzofuran ring. unicatt.it Furthermore, arylquinones with ortho-substituents in the aromatic ring were found to be practically unreactive in certain condensation reactions, highlighting the inhibiting effect of steric hindrance near the reaction center. mdpi.org
The following table summarizes the observed influence of different substituents on the reactivity and properties of benzofuran derivatives based on various studies.
| Substituent Type | Position | Observed Effect on Benzofuran Derivatives | Source |
| Electron-Donating (e.g., -OCH3, -CH3) | Benzene Ring | Increased yields in many synthetic preparations. | acs.orgnih.gov |
| Electron-Donating (e.g., -OCH3, -CH3) | Benzene Ring | Showed better antifungal and antibacterial activity in some series. | niscair.res.in |
| Electron-Withdrawing (e.g., -NO2, -Cl) | Benzene Ring | Diminished yields in some synthetic preparations. | acs.orgnih.gov |
| Halogens (e.g., -Cl, -Br) | Benzene Ring | Can increase biological activity, possibly via halogen bonding. | nih.govmdpi.com |
| Ortho-substituents | Aryl ring of arylquinones | Rendered the compound unreactive in condensation reactions due to steric hindrance. | mdpi.org |
Intermolecular Interactions and Aggregation Behavior
Benzofuran-2-carboxylate derivatives are capable of engaging in various intermolecular interactions that dictate their supramolecular chemistry, including their aggregation behavior and ability to bind to biological macromolecules. These interactions are primarily driven by the aromatic benzofuran core and its functional substituents.
Studies on N-phenylbenzofuran-2-carboxamide derivatives have shown their ability to modulate the aggregation of amyloid-beta (Aβ42) peptides, which are implicated in Alzheimer's disease. nih.gov The orientation of the bicyclic benzofuran ring plays a critical role in determining whether the compound inhibits or accelerates Aβ42 aggregation. nih.gov For example, derivatives with a methoxyphenol moiety demonstrated concentration-dependent inhibition of Aβ42 aggregation, while those with a 4-methoxyphenyl (B3050149) ring promoted fibrillogenesis. nih.gov This modulation is a direct consequence of the non-covalent interactions between the benzofuran derivative and the peptide.
Furthermore, benzofuran derivatives can interact with proteins such as bovine serum albumin (BSA). nih.gov These interactions can alter the secondary structure of the protein. For instance, one 4-nitrophenyl-functionalized benzofuran was shown to increase the β-sheet content and thermal stability of BSA, suggesting an interaction that leads to protein oligomerization. nih.gov The binding affinity, measured by fluorescence spectroscopy, can be in the nanomolar range, indicating a strong interaction. nih.gov The primary forces driving these interactions include hydrophobic interactions with the benzofuran ring and potential hydrogen bonding involving the carboxylate or other functional groups. The X-ray crystal structure of one benzofuran derivative showed the benzoyl substituent to be coplanar with the benzofuran ring, facilitating π-π stacking interactions, and also revealed hydrogen bonding to an adjacent amino group. researchgate.net
The aggregation of molecules can sometimes lead to unique photophysical properties, such as aggregation-induced emission (AIE), where non-emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. rsc.org This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state. While not specifically reported for this compound, the planar, aromatic nature of the benzofuran core suggests that it could participate in π-π stacking, which is a key interaction in the aggregation of many AIE-active molecules. rsc.org
| Interacting System | Benzofuran Derivative Class | Observed Interaction/Effect | Analytical Technique(s) | Source |
| Amyloid Beta (Aβ42) Peptide | N-phenylbenzofuran-2-carboxamides | Modulation (inhibition or acceleration) of peptide aggregation. | Thioflavin-T fluorescence, Electron Microscopy, Molecular Docking | nih.gov |
| Bovine Serum Albumin (BSA) | 4-nitrophenyl-functionalized benzofurans | Alteration of protein secondary structure; binding with nanomolar affinity. | Circular Dichroism, Fluorescence Spectroscopy, Molecular Docking | nih.gov |
| Self-Aggregation | 2-(4-methoxybenzoyl)-6-morpholino derivative | π-π stacking and hydrogen bonding observed in the solid state. | X-ray Crystallography | researchgate.net |
Reaction Kinetics and Thermodynamics
Detailed reaction kinetic and thermodynamic data specifically for this compound are not extensively available in the surveyed literature. However, studies on structurally related compounds provide insight into the types of analyses performed and the expected kinetic and thermodynamic parameters for reactions involving heterocyclic esters.
Kinetic studies on the gas-phase elimination of ethyl 2-furoate and ethyl 2-thiophenecarboxylate, which share the ethyl ester functional group with the title compound, have been conducted. researchgate.net These reactions were found to be unimolecular, obey first-order kinetics, and proceed via a mechanism involving a six-membered cyclic transition state, yielding ethylene (B1197577) and the corresponding heteroaromatic carboxylic acid. researchgate.net The rate coefficients were determined over a range of temperatures, allowing for the calculation of Arrhenius parameters. Such data is crucial for understanding reaction mechanisms and predicting reactivity under different thermal conditions.
| Compound | Temperature Range (K) | Arrhenius Equation (log k₁(s⁻¹)) | Source |
| Ethyl 2-furoate | 623.15 - 683.15 | (11.51 ± 0.17) - (185.6 ± 2.2) kJ mol⁻¹ / (2.303 RT) | researchgate.net |
| Ethyl 2-thiophenecarboxylate | 623.15 - 683.15 | (11.59 ± 0.19) - (183.8 ± 2.4) kJ mol⁻¹ / (2.303 RT) | researchgate.net |
| This table presents data for structurally related compounds to illustrate kinetic analysis in this chemical family. |
From a thermodynamic perspective, computational studies on 2-phenylbenzofuran (B156813) derivatives have been used to investigate their antioxidant mechanisms. rsc.org These studies calculate thermodynamic parameters such as bond dissociation enthalpy (BDE) and proton affinity (PA) to predict the favored free radical scavenging pathway. For instance, in the gaseous phase, the antioxidant activity was found to be controlled by the O-H BDE, consistent with a hydrogen atom transfer (HAT) mechanism. rsc.org In polar solvents like water, the sequential proton loss electron transfer (SPLET) pathway was favored. rsc.org The presence of a methoxy group, as in this compound, would be expected to influence these thermodynamic parameters, generally lowering the ionization potential and affecting the BDE of nearby C-H or O-H bonds if present.
Biological and Pharmacological Research of Ethyl 6 Methoxybenzofuran 2 Carboxylate and Analogues
Anticancer and Antiproliferative Activities
Benzofuran (B130515) derivatives have demonstrated considerable potential as anticancer agents, with research highlighting their effectiveness against various cancer cell lines. scilit.comnih.govnih.gov The mechanisms underlying these activities are diverse and include the induction of cell death, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization. nih.govnih.govresearchgate.net
In Vitro Cytotoxicity and Growth Inhibition Assays
A wide range of benzofuran analogues has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For instance, a series of 3-amidobenzofuran derivatives showed promising antiproliferative activity against HCT-116 (colon), HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines. nih.gov One of the most active compounds in this series demonstrated significant efficacy with IC50 values of 3.01, 5.20, and 9.13 μM against MDA-MB-231, HCT-116, and HT-29 cells, respectively. nih.gov
Similarly, benzofuran-based carboxylic acids have been assessed for their ability to inhibit the growth of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov One particular derivative exhibited potent activity against MDA-MB-231 cells with an IC50 value of 2.52 μM, which is comparable to the standard drug doxorubicin (B1662922) (IC50 = 2.36 μM). nih.gov Furthermore, a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety showed significant cytotoxic effects on human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, with IC50 values of 2.85, 1.46, 0.59, and 0.35 µM, respectively. ejmo.org
The substitution pattern on the benzofuran ring plays a crucial role in determining the cytotoxic potency. For example, studies on 3-methylbenzofuran (B1293835) derivatives revealed that a p-methoxy group enhanced antiproliferative activity against the A549 lung cancer cell line, with an IC50 value of 1.48 μM. nih.gov In another study, a benzofuran derivative, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, and its methyl derivative were tested against the HCT 116 cell line, showing IC50 values of 95.2 μg/mL and 8.5 μg/mL, respectively. researchgate.net
Table 1: In Vitro Cytotoxicity of Selected Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 3-Amidobenzofuran derivative | MDA-MB-231 | 3.01 µM | nih.gov |
| 3-Amidobenzofuran derivative | HCT-116 | 5.20 µM | nih.gov |
| 3-Amidobenzofuran derivative | HT-29 | 9.13 µM | nih.gov |
| Benzofuran-based carboxylic acid | MDA-MB-231 | 2.52 µM | nih.gov |
| Chalcone derivative | A549 | 2.85 µM | ejmo.org |
| Chalcone derivative | H1299 | 1.46 µM | ejmo.org |
| Chalcone derivative | HCT116 | 0.59 µM | ejmo.org |
| Chalcone derivative | HT29 | 0.35 µM | ejmo.org |
| 3-Methylbenzofuran derivative | A549 | 1.48 µM | nih.gov |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 95.2 µg/mL | researchgate.net |
| Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 8.5 µg/mL | researchgate.net |
Cell Cycle Progression Analysis and Apoptosis Induction Mechanisms
Benzofuran derivatives often exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death). For example, a novel synthetic benzofuran lignan (B3055560) derivative was found to induce G2/M cell cycle arrest in a dose- and time-dependent manner in Jurkat T-cells. nih.gov This was accompanied by an increase in the levels of p21, p27, and cyclin B, which are key regulators of the cell cycle. nih.gov
Another benzofuran derivative was shown to cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells, with the cell population in this phase increasing to 32.30% compared to 10.80% in control cells. nih.gov Similarly, a different benzofuran derivative induced G2/M phase arrest and apoptosis in SiHa and HeLa cervical cancer cells. nih.gov The mechanistic studies of another compound revealed that it induced apoptosis in Huh7 liver cancer cells by increasing the expression of cleaved PARP and Bax, while decreasing the expression of procaspase 3/8 and Bcl-xL/Bcl-2. nih.gov
The induction of apoptosis is a key mechanism for many anticancer drugs. A naturally isolated benzofuran derivative from the leaves of Morus alba L. was found to induce mitochondrial apoptosis in PC9 and A549 non-small-cell lung carcinoma cells. nih.gov Furthermore, some benzofuran derivatives have been shown to activate caspases, which are crucial executioners of apoptosis. For instance, one compound was found to activate caspases-7 and -3 in HeLa cells. nih.gov
In Vivo Antitumor Efficacy and Pharmacodynamics
While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to confirm the antitumor efficacy of potential drug candidates. A benzofuran derivative demonstrated better in vivo activity at a dose of 15 mg/kg than the reference drug combretastatin (B1194345) A-4 phosphate (B84403) at 30 mg/kg against a syngeneic murine mammary tumor. nih.gov In this study, the benzofuran compound reduced tumor growth significantly more than the reference drug. nih.gov Another benzofuran derivative was also reported to effectively stop tumor growth in vivo. nih.gov These findings highlight the potential of benzofuran derivatives as effective antitumor agents in a physiological setting.
Inhibition of Tubulin Polymerization
Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. nih.govdntb.gov.ua Therefore, inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy. nih.gov Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov
For instance, a novel tubulin inhibitor, compound 6h, was shown to tightly bind to the colchicine-binding site of tubulin and inhibit its polymerization. nih.gov Molecular docking studies have further supported the interaction of benzofuran derivatives with the colchicine-binding pocket of tubulin. nih.gov The antimitotic activity of some benzofuran analogues is approximately tenfold stronger than that of the lead compound. nih.gov
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Inflammation is a complex biological response implicated in various diseases. Some benzofuran derivatives have exhibited significant anti-inflammatory properties. nih.gov A novel synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), was shown to downregulate the expression of pro-inflammatory cytokines and mediators such as IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated RAW 264.7 cells. researchgate.net Molecular docking studies suggested that this compound binds to the mouse TLR4/MD-2 complex, which is a key receptor in the inflammatory pathway. researchgate.net
Another study investigating new butanals and their corresponding carboxylic acids found that some of these compounds showed encouraging results in in vivo analgesic and anti-inflammatory models. mdpi.com Ethyl-p-methoxycinnamate, a component isolated from Kaempferia galanga, was found to non-selectively inhibit the activities of cyclooxygenases 1 and 2 (COX-1 and COX-2), with IC50 values of 1.12 µM and 0.83 µM, respectively. mdpi.com These enzymes are key to the production of prostaglandins, which are inflammatory mediators. mdpi.com
Antimicrobial, Antibacterial, and Antifungal Efficacy
The emergence of antibiotic-resistant microbial strains has created an urgent need for new antimicrobial agents. rsc.org Benzofuran and its derivatives have emerged as a promising scaffold for the development of such agents. nih.govrsc.org
Several studies have demonstrated the broad-spectrum antimicrobial activity of benzofuran derivatives against various bacteria and fungi. nih.govnih.govmdpi.com For example, a series of 3-methanone-6-substituted-benzofuran derivatives were synthesized and screened for their antibacterial activities against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Compounds bearing a hydroxyl group at the C-6 position showed excellent antibacterial activities against all tested strains, with MIC80 values ranging from 0.78 to 12.5 µg/mL. nih.gov
A synthetic aurone derivative, AU-23, selectively inhibited the growth of P. aeruginosa ATCC 9027, MRSA ATCC 33591, methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 25923, and MRSA ATCC 43300. researchgate.net This compound also displayed effective antibiofilm activity against monomicrobial biofilms. researchgate.net Furthermore, 2-arylbenzofurans isolated from Morus species have shown considerable antibacterial activity against MRSA, with chalcomoracin (B1204337) exhibiting a MIC of 0.78 µg/ml. nih.gov
In terms of antifungal activity, some benzofuran derivatives have shown noteworthy efficacy. nih.gov Euparin, a benzofuran derivative, exhibited the highest antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 7.81 µg/mL and a minimum fungicidal concentration (MFC) of 15.62 µg/mL. researchgate.net
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Microorganism | Activity (MIC/MIC80) | Reference |
|---|---|---|---|
| 6-hydroxy-benzofuran derivative | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-12.5 µg/mL (MIC80) | nih.gov |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | P. aeruginosa, MRSA, MSSA | Selective inhibition | researchgate.net |
| Chalcomoracin | Methicillin-resistant S. aureus (MRSA) | 0.78 µg/ml (MIC) | nih.gov |
| Euparin | Candida albicans | 7.81 µg/mL (MIC) | researchgate.net |
Antioxidant Activity and Reactive Oxygen Species Scavenging
Benzofuran derivatives are recognized for their antioxidant properties, which are often attributed to their chemical structure. rsc.orgnih.govtaylorandfrancis.com The ability to scavenge reactive oxygen species (ROS) is a key mechanism in preventing oxidative stress, a pathological process implicated in numerous diseases, including neurodegenerative disorders and cancer. researchgate.netresearchgate.net
The antioxidant capacity of benzofuran analogues is influenced by the nature and position of substituents on the benzofuran ring. nih.gov For instance, the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can significantly enhance antioxidant activity. nih.gov Studies on various phenolic acids have shown that these functional groups contribute to the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their antioxidant activities. researchgate.net Compound 1j (with a hydroxyl substitution at the R3 position) demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenate. researchgate.net This suggests that specific substitutions on the benzofuran core are crucial for potent antioxidant and ROS scavenging effects. researchgate.net Another study on novel benzofuran-based compounds designed as acetylcholinesterase inhibitors also revealed significant DPPH scavenging activity for several derivatives, with compounds 7c, 7e, 7j, 7n, and 7q showing the strongest activity when compared to vitamin C. nih.gov
The mechanism of antioxidant action for phenolic compounds, including benzofuran derivatives, can proceed via hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET). nih.gov The surrounding environment (e.g., solvent) can influence the predominant mechanism. nih.gov
Table 1: Antioxidant Activity of Selected Benzofuran Derivatives
| Compound | Type of Activity | Key Findings | Reference |
|---|---|---|---|
| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging, Lipid peroxidation inhibition | Showed moderate to appreciable ROS scavenging and antioxidant activities. | researchgate.net |
| Compound 7c | DPPH radical scavenging | Produced strong scavenging activity compared to vitamin C. | nih.gov |
| Compound 7e | DPPH radical scavenging | Produced strong scavenging activity compared to vitamin C. | nih.gov |
| Compound 7j | DPPH radical scavenging | Produced strong scavenging activity compared to vitamin C. | nih.gov |
| Compound 7n | DPPH radical scavenging | Produced strong scavenging activity compared to vitamin C. | nih.gov |
| Compound 7q | DPPH radical scavenging | Produced strong scavenging activity compared to vitamin C. | nih.gov |
Anti-osteoporosis and Bone Formation Promotion Studies
Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fractures. jst.go.jpnih.gov While anti-resorptive agents are common treatments, there is a significant need for orally active osteogenic drugs that promote bone formation. nih.gov Benzofuran derivatives have emerged as a promising class of compounds in this area. jst.go.jp
Research has shown that certain benzofuran derivatives can promote osteoblast differentiation and bone formation. jst.go.jpnih.govnih.gov A study focused on 6-methoxy benzofuran derivatives demonstrated a therapeutic effect in models of senile osteoporosis (SOP). nih.gov One compound, referred to as compound 125 , was shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2). nih.gov Further structure-activity relationship studies identified a derivative, I-9 , with significantly higher efficacy than compound 125 in a zebrafish osteoporosis model. nih.gov
Another study synthesized a series of 3,5-disubstituted benzofuran derivatives and tested their effects on osteoblast differentiation in mouse mesenchymal stem cells. jst.go.jpnih.gov The compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) was identified as a potent promoter of osteoblast differentiation. jst.go.jpnih.gov In a rat model of postmenopausal osteoporosis, this compound increased femoral bone mineral density, bone volume, and mineral content, particularly in cortical bone. jst.go.jpnih.gov
The mechanism of action for some of these osteogenic benzofurans involves the modulation of key signaling pathways. Compound 23d was found to potently inhibit cyclin-dependent kinase 8 (CDK8), suggesting its bone-forming activity is mediated through this pathway. jst.go.jpnih.gov Other benzofuran-related compounds have been shown to enhance BMP2 activity by modulating the p38 and ERK dependent pathways in osteoblasts or by targeting the canonical WNT/β-catenin signaling pathway. nih.gov
Table 2: Anti-osteoporotic Activity of Selected Benzofuran Derivatives
| Compound | Key Activity | Investigated Model | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 125 (a 6-methoxy benzofuran derivative) | Promotes bone formation | Aged C57 and SAMP-6 mice (SOP models) | Upregulation of BMP-2 | nih.gov |
| Derivative I-9 | Promotes bone formation | Zebrafish osteoporosis model | Not specified | nih.gov |
| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Promotes osteoblast differentiation, increases bone mineral density | Mouse mesenchymal stem cells, Ovariectomized rats | Inhibition of Cyclin-dependent kinase 8 (CDK8) | jst.go.jpnih.gov |
| Benzofuran pyran hybrid (Compound 4e) | Prevents glucocorticoid-induced bone loss, enhances bone formation | Mice model of glucocorticoid-induced osteoporosis | Modulation of canonical Wnt/β-catenin signaling | nih.gov |
Antiviral Activities
The benzofuran scaffold is a key component in compounds exhibiting a broad spectrum of antiviral activities. rsc.orgtaylorandfrancis.comresearchgate.net Research has identified benzofuran derivatives effective against a range of viruses, including human coronaviruses, Human Immunodeficiency Virus (HIV), and influenza virus. nih.govnih.govresearchgate.net
Recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov These compounds induced the production of type I interferons and demonstrated inhibitory activity against human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov Their antiviral effect was confirmed to be IFN-dependent. nih.gov
In the context of HIV, benzofuran derivatives have been investigated as inhibitors of key viral enzymes. nih.gov Some analogues have shown potent inhibition of HIV-1 reverse transcriptase (RT), with activity higher than the drug atervidine. nih.gov Furthermore, benzofuran-carboxamide derivatives have been reported to possess dual inhibitory activity against both HIV-1 RT and protease. nih.gov A study on 3-benzoylbenzofurans and their pyrazole (B372694) derivatives identified compounds 4b and 5f as potent inhibitors in pseudovirus assays, with IC50 values in the sub-micromolar range. nih.gov
Additionally, derivatives of ethyl 6-bromo-5-hydroxyindole-3-carboxylate, which shares structural similarities with the benzofuran core, have been reported as potent inhibitors of the influenza virus. researchgate.net
Table 3: Antiviral Activity of Selected Benzofuran Analogues
| Compound/Derivative Class | Target Virus/Pathway | Key Findings | Reference |
|---|---|---|---|
| Benzofuran derivatives | Human Coronavirus 229E, SARS-CoV-2 | Act as STING agonists, induce type I interferons, inhibit viral replication at µM to nM concentrations. | nih.gov |
| 3-Benzoylbenzofuran (4b) | HIV-1 (Q23 & CAP210 pseudovirus) | Potent inhibitor with IC50 values of 0.49 µM (Q23) and 0.12 µM (CAP210). | nih.gov |
| Pyrazole derivative (5f) | HIV-1 (Q23 & CAP210 pseudovirus) | Potent inhibitor with IC50 values of 0.39 µM (Q23) and 1.00 µM (CAP210). | nih.gov |
| Ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives | Influenza virus | Reported as potent inhibitors. | researchgate.net |
Research in Neurological and Neurodegenerative Disorders (e.g., Anti-Alzheimer's Disease Potential)
The benzofuran scaffold is a promising platform for developing multi-target drugs for Alzheimer's disease (AD). nih.govfrontiersin.org The complex pathology of AD, involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles, and cholinergic deficits, necessitates multi-pronged therapeutic strategies. nih.govmdpi.com Benzofuran derivatives have shown potential in targeting several of these mechanisms. frontiersin.org
A primary strategy in AD treatment is the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine (B1216132) levels in the brain. mdpi.com Numerous benzofuran derivatives have been designed and synthesized as potent ChE inhibitors. nih.govnih.gov For example, in one study, compounds 7c and 7e displayed promising AChE inhibitory activity with IC50 values of 0.058 µM and 0.086 µM, respectively, comparable to the drug donepezil (B133215) (IC50 = 0.049 µM). nih.gov Natural benzofuran derivatives isolated from Cortex Mori Radicis, such as moracin C (8) and moracin N (11) , have also shown potent BChE inhibitory activity. mdpi.com
Beyond ChE inhibition, benzofurans have been investigated for their ability to inhibit the aggregation of Aβ peptides and to block the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is responsible for Aβ production. nih.govfrontiersin.org The natural benzofuran fomannoxin has demonstrated neuroprotective properties in an amyloid-β peptide model. frontiersin.org The benzofuran skeleton is considered a mimic of the indanone part of donepezil, which possesses both AChE inhibitory and Aβ anti-aggregation properties. nih.gov This dual activity makes the benzofuran scaffold particularly attractive for AD drug development. frontiersin.org
Table 4: Activity of Benzofuran Derivatives in Alzheimer's Disease Models
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7c | Acetylcholinesterase (AChE) | 0.058 µM | nih.gov |
| Compound 7e | Acetylcholinesterase (AChE) | 0.086 µM | nih.gov |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.049 µM | nih.gov |
| Moracin C (8) | Butyrylcholinesterase (BChE) | 27.9 µM | mdpi.com |
| Moracin N (11) | Butyrylcholinesterase (BChE) | 13.5 µM | mdpi.com |
| Fomannoxin | Amyloid-β aggregation | Neuroprotective | frontiersin.org |
Other Investigated Biological Activities (e.g., Antimalarial, Analgesic)
The structural versatility of the benzofuran core has led to its exploration in a wide range of other biological contexts, including as a source of antimalarial and analgesic agents. taylorandfrancis.comresearchgate.net
Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial compounds. nih.govmalariaworld.org A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been screened for antiplasmodial activity. nih.gov The study found that substitutions on the benzofuranone moiety significantly influenced activity. Specifically, the 5-nitrothiophene analogue (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) showed the highest activity against a drug-sensitive strain of P. falciparum with an IC50 of 0.28 µM. nih.gov These compounds are thought to exert their effect in part by inhibiting β-hematin formation, a crucial detoxification process for the malaria parasite. nih.gov
Analgesic Activity: Several studies have reported the analgesic properties of benzofuran derivatives. nih.govresearchgate.net For example, certain 2-substituted-3-aminobenzofurans have been evaluated for their analgesic effects, showing promising results in preclinical models. researchgate.net The specific structural features contributing to this activity continue to be an area of investigation for developing novel non-opioid pain relief medications.
The broad pharmacological profile of benzofurans also includes antibacterial, antifungal, anti-inflammatory, and antitumor activities, making this scaffold a privileged structure in medicinal chemistry. nih.govtaylorandfrancis.com
Table 5: Antimalarial Activity of Selected Benzofuranone Derivatives
| Compound | P. falciparum Strain | Activity (IC50) | Reference |
|---|---|---|---|
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | 3D7 (drug-sensitive) | 0.28 µM | nih.gov |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | K1 (multidrug-resistant) | 0.654 nM | nih.gov |
Elucidation of Molecular Targets and Biological Mechanisms of Action
Understanding the molecular targets and mechanisms of action is critical for the rational design and development of benzofuran-based therapeutic agents. Research has unveiled several key pathways and enzymes that are modulated by these compounds.
In Osteoporosis: The osteogenic effects of certain benzofuran derivatives are mediated through specific molecular targets. For instance, compound 23d promotes bone formation by inhibiting cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov Other analogues, like compound 125 , function by upregulating bone morphogenetic protein-2 (BMP-2), a key growth factor in osteoblast differentiation. nih.gov Furthermore, the WNT/β-catenin signaling pathway, which is crucial for bone formation, has been identified as a target for benzofuran-pyran hybrids. nih.gov
In Viral Infections: The antiviral activity of benzofurans can be host-directed or virus-directed. A novel class of benzofurans acts as agonists for the host protein STING, triggering an interferon-based immune response that provides broad-spectrum antiviral activity against coronaviruses. nih.gov In HIV, benzofuran derivatives act directly on viral enzymes, inhibiting the function of reverse transcriptase and protease, which are essential for viral replication. nih.gov
In Neurodegenerative Disorders: For Alzheimer's disease, the primary mechanisms involve the inhibition of key enzymes. Benzofuran analogues have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Some derivatives also target the production of amyloid-β peptides by inhibiting the BACE1 enzyme. nih.gov The ability to interfere with the Aβ aggregation process itself is another important mechanism. frontiersin.org
In Malaria: The antimalarial action of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives has been linked to the inhibition of β-hematin formation. nih.gov This process is vital for the parasite's survival, as it detoxifies the heme produced during hemoglobin digestion. By inhibiting this pathway, the compounds lead to a buildup of toxic heme, killing the parasite. nih.gov
These findings highlight that the benzofuran scaffold can be chemically modified to interact with a diverse range of biological targets, leading to distinct pharmacological effects.
Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxylate Scaffolds
Systematic Investigation of Substituent Effects on Biological Activity
The systematic alteration of substituents on the benzofuran-2-carboxylate framework has yielded critical insights into the structural requirements for various biological activities. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role in modulating the efficacy of the compounds. nih.gov
Research has shown that the ester group at the C-2 position is a crucial site for the cytotoxic activity of these compounds. nih.gov Further modifications and the introduction of different functional groups at various positions on the benzofuran (B130515) ring system have been explored to enhance or alter their biological profiles.
Key findings from various studies include:
Antimicrobial Activity: The introduction of electron-withdrawing groups, such as a chloro substituent, has been shown to significantly contribute to the antimicrobial bioactivity of benzofuran-2-carboxylate derivatives. niscair.res.in Conversely, studies have also found that electron-donating groups like methyl and methoxy (B1213986) can lead to potent antibacterial and moderate antifungal activity. niscair.res.in The presence of a hydroxyl group at the C-6 position has been linked to excellent antibacterial activity against a range of strains. nih.gov However, a hydroxyl group at the C-2 position did not increase activity, while substitutions at the C-3 and C-4 positions resulted in good antibacterial effects. nih.gov
Anticancer Activity: For anticancer applications, particularly as inhibitors of NF-κB, the presence of groups capable of a positive mesomeric effect (+M), such as the methoxy group in Ethyl 6-methoxybenzofuran-2-carboxylate, has been found to potentiate activity. nih.gov Hydrophobic groups on an N-phenyl ring attached to the carboxamide also enhanced NF-κB inhibition. nih.gov
Neuroprotective Activity: In the context of neuroprotection, specific substitutions have been identified as important. For instance, a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran-2-carboxamide (B1298429) scaffold were found to be key for exhibiting potent action against excitotoxic damage. researchgate.net
The following table summarizes the observed effects of different substituents on the biological activity of the benzofuran-2-carboxylate scaffold.
| Substituent | Position on Benzofuran Ring | Observed Biological Activity | Reference(s) |
| Chloro (-Cl) | Benzofuran Ring | Enhanced antimicrobial activity | niscair.res.in |
| Methoxy (-OCH3) | General | Good antibacterial, moderate antifungal activity | niscair.res.in |
| Methoxy (-OCH3) | Attached to N-phenyl ring | Potentiated anticancer and NF-κB inhibitory activity | nih.gov |
| Hydroxyl (-OH) | C-6 | Excellent antibacterial activity | nih.gov |
| Hydroxyl (-OH) | C-3, C-4 | Good antibacterial activity | nih.gov |
| Hydroxyl (-OH) | C-2 | No increase in antibacterial activity | nih.gov |
| Ester Group (-COOR) | C-2 | Key for cytotoxic activity | nih.gov |
| Electron-withdrawing groups | Ortho-position | Increased antimicrobial potency | nih.gov |
| Electron-donating groups | General | Weakened antimicrobial activity | nih.gov |
Positional Isomerism and its Impact on Pharmacological Profiles
The specific placement of a substituent on the benzofuran ring, known as positional isomerism, can have a dramatic effect on the compound's pharmacological profile. Even minor shifts in a functional group's location from one carbon atom to another can lead to significant differences in biological activity, receptor interaction, and even metabolic fate. nih.govnih.gov
A clear illustration of this is found in the studies of aminopropyl-benzofuran (APB) isomers. Despite their structural similarity, compounds like 5-APB and 6-APB exhibit distinct pharmacological profiles. nih.gov These differences arise from how the position of the aminopropyl group influences interaction with monoamine transporters and receptors. nih.gov For example, all tested benzofuran isomers inhibited noradrenaline and 5-HT uptake more than dopamine (B1211576) uptake, a profile similar to MDMA. nih.gov However, the specific potencies and receptor activation patterns varied between positional isomers. nih.gov This highlights the critical importance of precise synthetic control to obtain the desired isomer for a specific therapeutic effect. nih.gov
The impact of substituent position is also evident in antibacterial agents. Studies have revealed that substitutions at the C-6 and C-3 positions of the benzofuran scaffold can greatly influence antibacterial activity and the specificity against different bacterial strains. nih.gov For instance, a hydroxyl group at C-4 was shown to have excellent activity against S. aureus and MRSA, demonstrating the specific influence of this positional placement. nih.gov The design of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives also underscored the importance of substituent position, with a 4'-hydroxy group on the N-phenylamide being identified as optimal for achieving both outstanding anticancer and NF-κB inhibitory activity. nih.gov
The table below illustrates the impact of positional isomerism on the properties of benzofuran derivatives.
| Compound Series | Isomeric Positions Compared | Impact on Pharmacological Profile | Reference(s) |
| Aminopropyl-benzofurans (APBs) | 4-APB, 5-APB, 6-APB, 7-APB | Despite similar structures, isomers show differences in monoamine transporter inhibition and receptor activation. nih.gov | nih.govnih.gov |
| Hydroxylated Benzofurans | C-2 vs. C-3 vs. C-4 vs. C-6 | Position of the hydroxyl group significantly alters antibacterial efficacy and specificity. nih.gov | nih.gov |
| N-phenylamides | 4'-hydroxy vs. other substitutions | The 4'-hydroxy position was identified as the lead for potent dual anticancer and NF-κB inhibitory activity. nih.gov | nih.gov |
| Methylated Benzofurans | 4,6-dimethyl vs. 4,7-dimethyl | Synthesis can lead to different isomers, emphasizing the need for controlled reactions to achieve the desired biologically active compound. rsc.org | rsc.org |
Rational Drug Design and Optimization of Bioactivity
The benzofuran-2-carboxylate scaffold is a valuable starting point for rational drug design, a strategy that involves the targeted design and synthesis of new molecules with improved therapeutic effects. niscair.res.innih.gov This "privileged scaffold" is frequently modified by medicinal chemists to create new derivatives with enhanced potency, selectivity, and pharmacological profiles. mdpi.comtaylorandfrancis.com
One successful strategy involves molecular hybridization, where the benzofuran nucleus is coupled with other biologically active moieties. For instance, by linking the benzofuran-2-carboxylate scaffold with 1,2,3-triazole moieties, researchers have developed novel compounds with a broad spectrum of antimicrobial activity. niscair.res.in This approach leverages the known biological activities of both fragments to create a new chemical entity with potentially synergistic or enhanced effects.
Another key aspect of rational drug design is the optimization of a known lead compound. A series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized based on the lead compound KL-1156, an inhibitor of NF-κB. nih.gov This work led to the identification of new scaffolds with potent cytotoxic activities against several human cancer cell lines, demonstrating a successful optimization of bioactivity through rational design. nih.gov Such efforts often involve creating a library of related compounds with systematic variations to explore the structure-activity landscape thoroughly. mdpi.com
The ultimate goal of these design strategies is to develop promising compounds with targeted therapeutic potential. nih.gov The benzofuran scaffold has been a core component in the design of inhibitors for various biological targets, including protein kinases like CDK2 and signaling pathways such as NF-κB, which are critical in cancer progression. nih.govnih.gov
The following table outlines examples of rational drug design strategies applied to the benzofuran scaffold.
| Design Strategy | Scaffold/Modification | Target/Intended Biological Activity | Reference(s) |
| Molecular Hybridization | Coupling of benzofuran nucleus with 1,2,3-triazole moiety | Antimicrobial agents | niscair.res.in |
| Lead Compound Optimization | Derivatives of KL-1156 using benzofuran-2-carboxamide scaffolds | Anticancer agents and NF-κB inhibitors | nih.gov |
| Scaffold Hopping/Hybridization | Oxindole-based benzofuran hybrids | Dual CDK2/GSK-3β inhibitors for breast cancer | nih.gov |
| Modular Synthesis | Creation of a diverse library of C3-substituted benzofuran-2-carboxamides | Exploration of new chemical space for drug discovery | mdpi.com |
Applications of Ethyl 6 Methoxybenzofuran 2 Carboxylate in Advanced Scientific Fields
Medicinal Chemistry Lead Compound Development and Optimization
In medicinal chemistry, a "lead compound" is a chemical starting point that has promising biological activity but requires modification to improve its efficacy, selectivity, and pharmacokinetic properties. The benzofuran (B130515) nucleus, a core component of Ethyl 6-methoxybenzofuran-2-carboxylate, is a well-established scaffold for designing and developing new biologically active agents. niscair.res.in Benzofuran derivatives have demonstrated a wide array of potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, making them attractive templates for lead compound development. niscair.res.inrsc.orgnih.gov
Researchers utilize the this compound structure as a foundation for creating libraries of new molecules. For instance, studies have shown that derivatives of benzofuran-2-carboxylic acid can exhibit significant growth-inhibitory activity against various cancer cell lines. rsc.orgnih.gov One study reported that new derivatives of 2- and 3-benzofurancarboxylic acid showed significant cytotoxic activity against human cancer cell lines. researchgate.net The process of lead optimization involves systematically altering the structure of the lead compound—in this case, the benzofuran carboxylate core—to enhance its desired biological effects. The presence of substituents like a methoxy (B1213986) group has been noted to contribute positively to the antimicrobial activity of resulting compounds. niscair.res.in By modifying the carboxylate group or adding different functional groups to the benzofuran ring, chemists can fine-tune the molecule's properties to create more potent and selective drug candidates.
Table 1: Examples of Biologically Active Derivatives Based on the Benzofuran-2-Carboxylate Scaffold
| Derivative Class | Target Application | Research Finding | Citations |
|---|---|---|---|
| Benzofuran-2-carboxylate 1,2,3-triazoles | Antimicrobial | Compounds with methoxy and fluoro substituents showed good antibacterial and moderate antifungal activity. | niscair.res.in |
| Phenylamide derivatives of benzofuran-2-carboxylic acid | Anticancer | A synthesized derivative showed significant growth inhibitory activity against six different cancer cell lines. | rsc.org |
| Brominated methyl/acetyl benzofurans | Anticancer | The introduction of bromine to methyl or acetyl groups on the benzofuran system increased cytotoxicity in cancer cells. | nih.gov |
| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | Medicinal Chemistry | A series of novel quinoline (B57606) derivatives were synthesized from a benzofuran intermediate for biological evaluation. | nih.gov |
Pharmaceutical Intermediates and Drug Discovery
A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). jindun-medical.com this compound and its close analogs are valuable intermediates because the benzofuran-2-carboxylate structure can be readily modified through various chemical reactions. Its ester functional group provides a reactive site for transformations such as hydrolysis to the corresponding carboxylic acid or aminolysis to form amides, paving the way for the construction of more complex molecules. researchgate.net
In one synthetic approach, ethyl benzofuran-2-carboxylate is used as the starting material to produce prop-2-yn-1-yl benzofuran-2-carboxylate. niscair.res.in This alkyne-containing intermediate is then used in a "click reaction" with various azides to generate a library of novel benzofuran-2-carboxylate 1,2,3-triazole hybrids, which were subsequently tested for antimicrobial activity. niscair.res.in Another study describes a multi-step synthesis where ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate is reacted with substituted salicylaldehydes, followed by hydrolysis of the ester group, to create a series of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. nih.gov These examples highlight the compound's role as a versatile platform, enabling the assembly of diverse molecular architectures for screening in drug discovery programs.
Materials Science and Development of Functional Materials
The application of benzofuran derivatives extends beyond medicine into the field of materials science, particularly in the development of organic electronics. researchgate.net The fused aromatic ring system of benzofuran provides desirable electronic and photophysical properties, such as thermal stability and blue-light emission, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net
While research may not always use this compound directly, the core benzofuran and dibenzofuran (B1670420) structures are frequently employed as key components in high-performance functional materials. rsc.orgrsc.org For example, dibenzofuran has been used as a p-type (hole-transporting) unit in bipolar host materials for yellow Phosphorescent OLEDs (PhOLEDs). rsc.org In one study, such a device achieved a high maximum external quantum efficiency of 25.3%. rsc.org In other research, benzofuran was fused with acridine (B1665455) to create novel hybrid donor molecules for Thermally Activated Delayed Fluorescent (TADF) OLEDs, resulting in devices with high efficiency. rsc.org The presence of the benzofuran moiety is instrumental in achieving the desired energy levels and photoluminescence characteristics for efficient light emission. rsc.orgresearchgate.netelsevierpure.com This establishes the benzofuran scaffold, the heart of this compound, as a valuable building block for creating the next generation of optoelectronic materials. researchgate.net
Table 2: Performance of Benzofuran/Dibenzofuran-Based Host Materials in OLEDs
| Host Material | Emitter/Dopant | Max. External Quantum Efficiency (EQE) | Device Color | Citations |
|---|---|---|---|---|
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | PO-01 (Iridium Complex) | 25.3% | Yellow | rsc.org |
| 12BTAc-PM (Acridine-Benzothiophene Hybrid) | - | 25.6% | Sky-Blue | rsc.org |
| BF–Ir2 (Dibenzofuran-Iridium Complex) | - | 23.7% | Green | researchgate.net |
| DBFtPA (Anthracene-Dibenzofuran Derivative) | 3Me-1Bu-TPPDA | 7.26% | Blue | elsevierpure.com |
Utility as Chemical Reagents in Synthetic Research
Beyond its direct applications, this compound is a useful chemical reagent in organic synthesis, providing a readily available and modifiable benzofuran scaffold. chemicalbook.com Its synthesis from precursors like 2-Hydroxy-4-methoxybenzaldehyde (B30951) and ethyl chloroacetate (B1199739) is well-documented, ensuring its accessibility for research. chemicalbook.com
In synthetic chemistry, the ethyl ester group of the molecule is a key handle for a variety of chemical transformations. It can be hydrolyzed under basic conditions to yield the corresponding 6-methoxybenzofuran-2-carboxylic acid. This carboxylic acid can then participate in a wide range of coupling reactions to form amides, esters, or other functional groups. For example, one study details the aminolysis of ethyl 5-amino-7-methoxybenzofuran-2-carboxylate with methylamine (B109427) to produce the corresponding N-methyl amide in high yield. researchgate.net This amide was then further functionalized in subsequent steps. researchgate.net The benzofuran ring itself can also undergo further reactions, such as electrophilic substitution, allowing for the introduction of additional functional groups to tailor the molecule for specific synthetic targets. This versatility makes this compound and its analogs powerful starting points for constructing complex heterocyclic systems. nih.gov
Table 3: Synthetic Transformations Involving the Benzofuran-2-carboxylate Moiety
| Starting Material | Reagents and Conditions | Product | Transformation Type | Citations |
|---|---|---|---|---|
| Ethyl benzofuran-2-carboxylate | 1. NaOH (hydrolysis) 2. Propargyl bromide, K₂CO₃ | Prop-2-yn-1-yl benzofuran-2-carboxylate | Ester hydrolysis followed by O-alkylation | niscair.res.in |
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 1. Salicylaldehyde (B1680747), K₂CO₃ 2. Ethanolic KOH (reflux) | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | One-pot cyclization and ester hydrolysis | nih.gov |
| Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate | Methyl amine, NH₄Cl, Methanol | 5-Amino-7-methoxy-2-benzofuranocarboxylic acid N-methyl amide | Aminolysis | researchgate.net |
| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl chloroacetate, K₂CO₃ | This compound | Cyclization/Esterification | chemicalbook.com |
Future Research Directions and Emerging Avenues for Ethyl 6 Methoxybenzofuran 2 Carboxylate
Exploration of Novel Bioactive Derivatives and Prodrug Strategies
A primary avenue for future research lies in the rational design and synthesis of novel derivatives of ethyl 6-methoxybenzofuran-2-carboxylate to enhance its biological activity, selectivity, and pharmacokinetic profile. The core structure offers multiple sites for chemical modification, including the ester group, the methoxy (B1213986) group, and the aromatic rings.
Derivative Exploration: Researchers can synthesize a library of new compounds by introducing various substituents to the benzofuran (B130515) core. For instance, modifying the ester at the C-2 position to different amides or other bioisosteres could lead to compounds with altered activities. Studies on related benzofuran-2-carboxamides have shown that such modifications can yield derivatives with significant neuroprotective and antioxidant effects. nih.govresearchgate.net Furthermore, substitutions on the benzene (B151609) ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The introduction of halogen atoms, for example, has been shown to increase the cytotoxicity of some benzofuran derivatives against cancer cell lines. nih.gov
Prodrug Strategies: The development of prodrugs is a well-established strategy to overcome pharmacokinetic challenges such as poor water solubility, limited bioavailability, or lack of target specificity. nih.govdntb.gov.ua The ester functional group in this compound is an ideal handle for creating prodrugs. dntb.gov.ua These prodrugs would be inactive until they are metabolized in the body to release the active parent drug. dntb.gov.ua This approach can improve drug delivery, extend the duration of action, and reduce potential side effects. dntb.gov.uamdpi.com For instance, creating ester prodrugs with varying chain lengths can enhance skin permeation for topical applications. mdpi.com
| Potential Derivative/Prodrug | Modification Strategy | Target Biological Activity | Rationale/Supporting Evidence |
| 6-methoxybenzofuran-2-carboxamides | Amidation of the C-2 carboxylate | Neuroprotection, Anticancer | Benzofuran-2-carboxamides have shown neuroprotective and antioxidant activity. nih.gov Amide derivatives can exhibit potent anticancer properties. nih.gov |
| Halogenated Derivatives | Introduction of Br or Cl atoms on the benzofuran ring | Anticancer | Halogenation has been shown to increase the cytotoxicity of benzofuran derivatives in cancer cell lines. nih.govnih.gov |
| Hydroxy/Amino Derivatives | Demethylation of the methoxy group or introduction of amino groups | Antioxidant, Enzyme Inhibition | Hydroxyl groups can contribute to antioxidant activity and are often key for binding to enzyme active sites. researchgate.net |
| Ester Prodrugs (various alkyl/aryl groups) | Esterification of a hydrolyzed carboxylic acid | Improved Bioavailability, Targeted Delivery | The ester promoiety can be designed to be cleaved by specific enzymes at the target site, improving drug delivery and reducing systemic toxicity. nih.govmdpi.com |
In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level
While many benzofuran derivatives have demonstrated promising biological effects, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research must focus on identifying the specific cellular and molecular targets of this compound and its more potent derivatives.
This involves a range of experimental approaches:
Enzyme Inhibition Assays: To determine if the compounds act as inhibitors of key enzymes implicated in disease, such as protein kinases (e.g., Mnks, PI3K), acetylcholinesterase, or others. nih.govnih.govnih.gov For example, some benzofuran hybrids have been identified as dual inhibitors of PI3K and VEGFR-2, which are crucial targets in cancer therapy. nih.gov
Cell-Based Assays: To investigate the effects on cellular processes like cell cycle progression, apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS). nih.gov Studies on similar compounds have shown they can induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Target Identification and Validation: Utilizing advanced techniques such as affinity chromatography, proteomics, and genetic approaches to pinpoint the direct binding partners of the active compounds within the cell.
A thorough mechanistic understanding is critical for optimizing the lead compounds, predicting potential side effects, and providing a solid foundation for clinical development. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. oxfordglobal.comharvard.edu These computational tools can significantly accelerate the research and development process for this compound derivatives.
Key applications include:
Virtual Screening: ML models can be trained on existing data from benzofuran derivatives to predict the biological activity of vast virtual libraries of new, unsynthesized compounds. nih.govnih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties from scratch. harvard.eduresearchgate.net By providing the model with the desired activity profile and constraints, it can generate novel benzofuran structures that are predicted to be highly effective.
QSAR (Quantitative Structure-Activity Relationship) Modeling: These models establish a mathematical relationship between the chemical structure and biological activity. oxfordglobal.com For benzofuran derivatives, 3D-QSAR studies can provide insights into the key structural features required for potent activity, guiding the design of more effective compounds. nih.gov
By combining phenotypic data (e.g., cell imaging) with chemical structures, the accuracy of activity prediction can be significantly enhanced, increasing the success rate of identifying active compounds. nih.gov
Development of Sustainable Synthesis Routes and Green Chemistry Innovations
The chemical synthesis of benzofuran derivatives has traditionally involved methods that may use hazardous reagents, harsh conditions, or generate significant waste. researchgate.net A crucial area of future research is the development of more sustainable and environmentally friendly synthetic routes for this compound and its analogues.
Innovations in this area focus on the principles of green chemistry:
Novel Catalytic Systems: The use of efficient catalysts, such as those based on palladium or silver, can enable reactions under milder conditions with higher yields. nih.gov Researchers are also exploring the use of bimetallic catalytic systems to achieve novel transformations. nih.gov
Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is highly desirable. acs.org Recent studies have reported catalyst-free cascade reactions for synthesizing benzofuran derivatives. acs.org
Green Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like deep eutectic solvents or even performing reactions under solvent-free conditions (e.g., grinding) can significantly reduce the environmental impact. nih.govresearchgate.net
Innovative Reaction Pathways: The discovery of new reactions, such as novel substituent migration techniques, can provide more efficient and modular access to complex and highly functionalized benzofurans from readily available starting materials. eurekalert.org
These green chemistry approaches not only make the production process more sustainable but can also lead to cost reductions and improved safety. researchgate.net
Potential for Preclinical Development and Therapeutic Translation
The ultimate goal of this research is to translate promising laboratory findings into tangible therapeutic benefits. Once a lead derivative of this compound with potent and selective activity is identified, it must undergo rigorous preclinical development.
This phase involves:
Advanced In Vitro and In Vivo Testing: The lead compound's efficacy will be evaluated in more complex biological systems, including various cell lines and animal models of specific diseases (e.g., cancer, neurodegenerative disorders).
Pharmacokinetic and Toxicological Profiling: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. Toxicity studies are essential to ensure the compound is safe for potential human use. nih.gov
Formulation Development: Creating a stable and effective formulation for the drug is a critical step for ensuring its proper delivery and efficacy in a clinical setting.
While the path from a lead compound to an approved drug is long and challenging, the versatile nature of the benzofuran scaffold suggests that derivatives of this compound hold significant potential for future therapeutic applications. researchgate.netnih.gov The continued exploration of this chemical space, guided by modern research strategies, may lead to the development of the next generation of innovative medicines.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for Ethyl 6-methoxybenzofuran-2-carboxylate, and how is purity validated?
- Methodology : The compound is synthesized via esterification of 6-methoxybenzofuran-2-carboxylic acid with ethanol using sulfuric acid as a catalyst . Post-synthesis, purity is validated via Nuclear Magnetic Resonance (NMR) to confirm proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and Infrared Spectroscopy (IR) to identify ester carbonyl stretches (~1700 cm⁻¹) . Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. Which substituents on the benzofuran core influence reactivity, and how are they characterized?
- Methodology : Methoxy and ester groups dominate reactivity. Methoxy groups enhance electron density, facilitating electrophilic substitution, while the ester group enables nucleophilic acyl substitution. Substituent positions are confirmed via ¹³C NMR (e.g., methoxy carbons at ~55 ppm, ester carbonyl at ~165 ppm) . X-ray crystallography (using SHELX software ) resolves steric effects of bulky substituents like bromine or aryl groups .
Q. What are common chemical transformations of this compound in medicinal chemistry?
- Methodology :
- Nucleophilic substitution : Bromine at position 6 can be replaced with amines or thiols under basic conditions .
- Hydrolysis : The ester group is hydrolyzed to carboxylic acids using NaOH/EtOH for further derivatization .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces double bonds in fused furan rings .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of substituted benzofuran derivatives?
- Methodology :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Low temperatures (−20°C) minimize side reactions during bromination .
- Catalyst screening : Phase-transfer catalysts (e.g., PEG-400) improve reaction efficiency in heterocycle formation .
- Data Analysis : Conflicting yields (e.g., 56% vs. 78% in similar syntheses ) may stem from steric hindrance or competing pathways. Use HPLC-MS to identify byproducts and adjust stoichiometry.
Q. What challenges arise in crystallographic refinement of halogenated benzofuran derivatives?
- Methodology : Heavy atoms (e.g., bromine) cause absorption errors. Mitigate via:
- TWINABS for data correction in SHELX .
- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve disordered substituents .
Q. How do structural modifications impact in vivo biological activity, and how are these effects validated?
- Methodology :
- SAR Studies : Introduce electron-withdrawing groups (e.g., trifluoromethyl ) to enhance metabolic stability.
- In Vivo Testing : Administer derivatives (e.g., 3h ) in murine models to assess bioavailability and toxicity. Monitor via LC-MS/MS for plasma concentration profiles.
- Data Contradictions : Discrepancies between in vitro (e.g., IC₅₀) and in vivo efficacy often arise from poor pharmacokinetics. Use microsomal stability assays to prioritize candidates .
Q. How can stereochemical outcomes be controlled in benzofuran derivatives with chiral centers?
- Methodology :
- Chiral auxiliaries : Use Evans oxazolidinones to induce asymmetry during cyclization .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) .
Q. What strategies resolve conflicting spectroscopic data for structurally similar derivatives?
- Methodology :
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., aryl protons in poly-substituted rings ).
- Computational validation : Compare experimental ¹H/¹³C NMR with DFT-calculated shifts (Gaussian 16) .
Q. How are structure-activity relationships (SAR) integrated into high-throughput screening pipelines?
- Methodology :
- Fragment-based design : Use the benzofuran core as a scaffold for combinatorial libraries .
- Automated synthesis : Employ continuous flow reactors for rapid analog generation .
- Machine learning : Train models on datasets (e.g., IC₅₀ values ) to predict bioactivity of virtual compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
